2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol
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Overview
Description
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is a compound that features a thiophene ring attached to a tetrahydroisoquinoline structure. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The presence of the thiophene ring in this compound suggests potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol typically involves the condensation of thiophene derivatives with tetrahydroisoquinoline precursors. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydroisoquinoline: A bicyclic structure that serves as a core for many biologically active compounds.
Uniqueness
2-(Thiophen-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-8-ol is unique due to the combination of the thiophene ring and the tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
827310-48-5 |
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Molecular Formula |
C14H15NOS |
Molecular Weight |
245.34 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C14H15NOS/c16-14-5-1-3-11-6-7-15(10-13(11)14)9-12-4-2-8-17-12/h1-5,8,16H,6-7,9-10H2 |
InChI Key |
RUFGWASEQYRJHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2O)CC3=CC=CS3 |
Origin of Product |
United States |
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